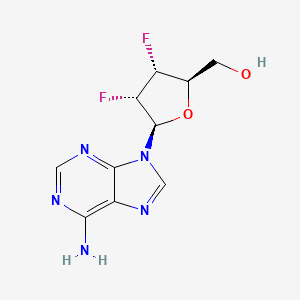
((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol is a complex organic compound that features a purine base attached to a difluorotetrahydrofuran ring. This compound is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, often using protected intermediates to ensure selectivity.
Deprotection and Final Functionalization: The final steps involve deprotection of functional groups and introduction of the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the purine base or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while substitution reactions can introduce various functional groups onto the purine base or the tetrahydrofuran ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. Its structural similarity to nucleotides makes it a valuable tool for probing biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol: This compound shares a similar purine base but differs in the substitution pattern on the tetrahydrofuran ring.
Other Purine Nucleosides: Compounds such as adenosine and guanosine share the purine base but have different sugar moieties.
Uniqueness
The uniqueness of ((2R,3R,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-difluorotetrahydrofuran-2-yl)methanol lies in its difluorotetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H11F2N5O2 |
|---|---|
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-difluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11F2N5O2/c11-5-4(1-18)19-10(6(5)12)17-3-16-7-8(13)14-2-15-9(7)17/h2-6,10,18H,1H2,(H2,13,14,15)/t4-,5-,6-,10-/m1/s1 |
Clé InChI |
MUERFVHFNIYBRA-PLDPKQSISA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)F)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


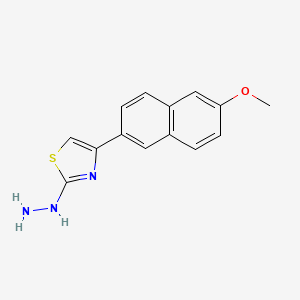
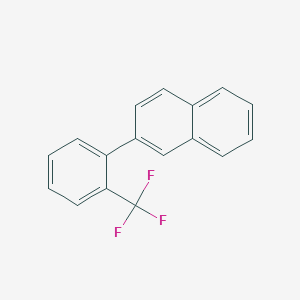

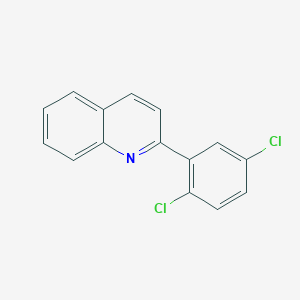



![3-(3-Methylphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11852645.png)
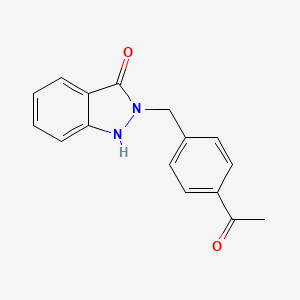



![[1,4]Benzodioxino[2,3-g]isoquinoline, 5,12-dimethyl-](/img/structure/B11852666.png)

